6,7-Diethoxy-1-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6,7-Diethoxy-1-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a tetrahydroisoquinoline core with diethoxy and isopropylphenyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diethoxy-1-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline can be achieved through a combination of synthetic methods. One common approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction is used to form the diethoxy-substituted intermediate, which is then cyclized to the tetrahydroisoquinoline core using the Pomeranz–Fritsch–Bobbitt method. This process typically requires specific reaction conditions, including the use of appropriate solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
6,7-Diethoxy-1-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroisoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.
Scientific Research Applications
6,7-Diethoxy-1-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including neurodegenerative disorders and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Diethoxy-1-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but with methoxy groups instead of ethoxy groups.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: Contains hydroxy groups instead of ethoxy groups.
6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinoline: A derivative with additional triazole and phenyl groups.
Uniqueness
6,7-Diethoxy-1-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of diethoxy and isopropylphenyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C22H29NO2 |
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Molecular Weight |
339.5 g/mol |
IUPAC Name |
6,7-diethoxy-1-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C22H29NO2/c1-5-24-20-13-18-11-12-23-22(19(18)14-21(20)25-6-2)17-9-7-16(8-10-17)15(3)4/h7-10,13-15,22-23H,5-6,11-12H2,1-4H3 |
InChI Key |
ZESXVLFZJSACQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)C(C)C)OCC |
Origin of Product |
United States |
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